Glycine, N-[(ethylthio)thioxomethyl]- Glycine, N-[(ethylthio)thioxomethyl]-
Brand Name: Vulcanchem
CAS No.: 4596-56-9
VCID: VC20168152
InChI: InChI=1S/C5H9NO2S2/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8)
SMILES:
Molecular Formula: C5H9NO2S2
Molecular Weight: 179.3 g/mol

Glycine, N-[(ethylthio)thioxomethyl]-

CAS No.: 4596-56-9

Cat. No.: VC20168152

Molecular Formula: C5H9NO2S2

Molecular Weight: 179.3 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-[(ethylthio)thioxomethyl]- - 4596-56-9

Specification

CAS No. 4596-56-9
Molecular Formula C5H9NO2S2
Molecular Weight 179.3 g/mol
IUPAC Name 2-(ethylsulfanylcarbothioylamino)acetic acid
Standard InChI InChI=1S/C5H9NO2S2/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8)
Standard InChI Key OEVJJBPEVKMYFQ-UHFFFAOYSA-N
Canonical SMILES CCSC(=S)NCC(=O)O

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of Glycine, N-[(ethylthio)thioxomethyl]- centers on a glycine backbone modified at the amino group. The ethylthio (SC2H5-\text{S}-\text{C}_2\text{H}_5) and thioxomethyl (SC(=S)-\text{S}-\text{C}(=\text{S})-) groups introduce steric and electronic effects that distinguish it from simpler glycine derivatives. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC5H9NO2S2\text{C}_5\text{H}_9\text{NO}_2\text{S}_2
Molecular Weight179.3 g/mol
IUPAC Name2-(ethylsulfanylcarbothioylamino)acetic acid
Canonical SMILESCCSC(=S)NCC(=O)O

The presence of dual sulfur atoms in the substituents enhances the compound’s potential for participating in redox reactions and metal coordination, a trait observed in other thiol-containing amino acid analogs .

Biochemical Interactions and Enzymatic Relevance

The enzymatic processing of glycine derivatives provides insights into the potential biological interactions of Glycine, N-[(ethylthio)thioxomethyl]-. The ThiO glycine oxidase from Bacillus subtilis, which catalyzes the oxidation of NN-cyclopropylglycine during thiamin biosynthesis, demonstrates structural adaptability to modified glycine substrates . Though direct evidence is lacking, the ethylthio and thioxomethyl groups in this compound may influence:

  • Substrate binding affinity: Through hydrophobic interactions with enzyme active sites

  • Redox potential: Altering electron transfer pathways in oxidative reactions

  • Metabolic stability: Resistance to proteolytic degradation compared to unmodified glycine

In vitro studies of analogous compounds, such as NN-(3-methylcrotonyl)glycine, have shown modulated activity in cellular proliferation assays, suggesting potential research applications in cancer biology .

Comparative Analysis with Structural Analogs

The functional diversity of glycine derivatives is illustrated through comparative studies:

CompoundSubstituentKey Property
Glycine, N-[(ethylthio)thioxomethyl]--S-C2_2H5_5, -S-C(=S)-Enhanced redox activity
NN-Tigloylglycine Unsaturated acyl groupSubstrate for acyltransferases
NN-Methylglycine -CH3_3Osmolyte in renal function
Ethyl methylphosphonothioate glycine ester PhosphorylthioesterCholinesterase inhibition

This comparison highlights how sulfur-containing substituents expand the reactivity profile of glycine derivatives beyond the capabilities of alkyl or acyl modifications.

Challenges and Future Directions

Current limitations in understanding Glycine, N-[(ethylthio)thioxomethyl]- stem from:

  • Synthetic accessibility: Scalable purification methods for sulfur-rich compounds

  • Analytical characterization: Differentiation of stereoisomers arising from chiral centers

  • Biological profiling: Lack of targeted assays for thiourea-derived amino acids

Future research should prioritize X-ray crystallography to resolve its three-dimensional conformation and high-throughput screening against enzyme libraries to identify potential biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator